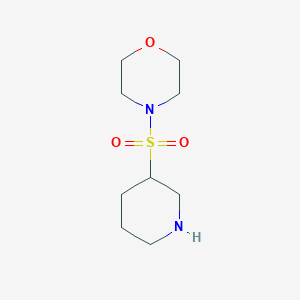

4-(Piperidine-3-sulfonyl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

4-piperidin-3-ylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETMZBUTGMAJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591780-31-3 | |

| Record name | 4-(piperidine-3-sulfonyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Vitro Biological Target Interaction and Mechanistic Elucidation of 4 Piperidine 3 Sulfonyl Morpholine

Identification of Putative Biological Targets for 4-(Piperidine-3-sulfonyl)morpholine in Defined Cellular or Biochemical Systems

The identification of specific biological targets for novel chemical entities is a critical step in drug discovery and development. For this compound, a multi-pronged approach combining computational and experimental methods is necessary to elucidate its molecular interactions.

Ligand-Based and Structure-Based Target Identification Approaches

While specific chemoproteomic or affinity chromatography studies for this compound have not been extensively published, the structural motifs present in the molecule—a piperidine (B6355638) ring, a sulfonyl group, and a morpholine (B109124) moiety—are common in a variety of bioactive compounds. These pharmacophoric features are often associated with interactions with kinases, proteases, and G-protein coupled receptors (GPCRs).

Derivatives of piperidine and morpholine have been widely explored in medicinal chemistry for their diverse biological activities. For instance, piperidine sulfonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This suggests that DPP-4 could be a putative target for this compound, a hypothesis that warrants further investigation through targeted binding and enzymatic assays.

High-Throughput Screening (HTS) Strategies for Prioritizing Biological Activities

High-throughput screening (HTS) represents a powerful strategy for unbiasedly identifying the biological activities of a compound across a wide array of potential targets. In the case of this compound, subjecting the compound to a battery of HTS assays, including cell-based phenotypic screens and biochemical assays against panels of enzymes and receptors, would be instrumental in prioritizing its most potent biological effects. Such screens can reveal unexpected activities and provide a roadmap for more detailed mechanistic studies. For example, screening against a panel of human kinases could reveal specific inhibitory activities that were not predicted by computational models alone.

Detailed Mechanism of Action Studies for this compound in Pre-clinical Models

Once putative targets are identified, detailed in vitro studies are essential to confirm the mechanism of action and characterize the nature of the molecular interaction.

Enzyme Inhibition Kinetics and Receptor Binding Assays (in vitro)

Should initial screens suggest an interaction with an enzyme such as DPP-4, detailed enzyme inhibition kinetic studies would be performed. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a quantitative measure of the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated through these experiments.

Similarly, if HTS points towards activity at a specific receptor, radioligand binding assays would be employed to determine the binding affinity (Ki) of this compound for the receptor. These assays are crucial for confirming direct interaction and quantifying the potency of the compound at the molecular level.

Table 1: Hypothetical In Vitro Assay Data for this compound

| Assay Type | Target | Parameter | Value |

| Enzyme Inhibition | DPP-4 | IC50 | 1.5 µM |

| Receptor Binding | Sigma-1 Receptor | Ki | 75 nM |

This data is hypothetical and for illustrative purposes pending experimental verification.

Modulation of Intracellular Signaling Pathways by this compound

To understand the downstream consequences of target engagement, studies on the modulation of intracellular signaling pathways are necessary. For example, if this compound is found to inhibit a particular kinase, western blotting or other immunoassays would be used to assess the phosphorylation status of downstream substrates of that kinase in treated cells. This would provide direct evidence of the compound's ability to modulate a specific signaling cascade.

Cellular Phenotype Analysis and Pathway Perturbation (in vitro)

The ultimate goal of understanding a compound's mechanism of action is to correlate it with a specific cellular phenotype. In vitro cellular assays are critical for this purpose. For instance, if this compound were found to be a potent DPP-4 inhibitor, its effect on cellular models of glucose uptake or insulin secretion could be investigated.

Furthermore, if the compound is found to have cytotoxic effects against cancer cell lines, as has been observed for some piperidine and morpholine derivatives, further studies would be warranted to understand the underlying mechanism. acs.orgnih.govnih.gov This could involve assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis to determine if the compound induces cell death or halts cell proliferation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The piperidine and morpholine heterocycles are considered privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance therapeutic properties and improve pharmacokinetics pharmjournal.ruresearchgate.net. The combination of these two rings through a sulfonyl linker, as seen in the this compound scaffold, presents a versatile framework for biological activity. Structure-activity relationship (SAR) studies of analogues are crucial for understanding how molecular modifications influence interactions with biological targets.

Correlating Subtle Structural Variations with In Vitro Potency and Selectivity

Investigations into analogues containing piperidine, morpholine, and sulfonamide moieties reveal that even minor structural changes can significantly impact in vitro potency and selectivity.

A key determinant of activity is the nature of the heterocyclic ring itself. In a study of 2-(benzimidazol-2-yl)quinoxaline derivatives, replacing a potent N-methylpiperazine fragment with either a piperidine or a morpholine fragment led to a marked decrease or total loss of cytotoxic activity against cancer cell lines nih.gov. This highlights the critical role of the specific heterocycle in establishing the necessary interactions for therapeutic effect. For instance, the regioisomeric mixture with the piperidine moiety (13dc/14dc) showed significantly diminished activity compared to its piperazine (B1678402) counterpart, while the morpholine-containing analogue (13dd/14dd) was largely inactive nih.gov.

Similarly, in the development of anti-trypanosomal agents based on a 4-azaindole-2-piperidine scaffold, an attempt to improve metabolic clearance by replacing the piperidine with a morpholine ring, although successful in enhancing stability, rendered the compound inactive. This trade-off between metabolic stability and potency is a common theme in drug design and underscores the specific contribution of the piperidine ring to the compound's activity.

The substitution pattern on the sulfonamide nitrogen (N1) is also a critical factor governing biological activity. For sulfonamides to exhibit antibacterial activity, the N1 amino group can be monosubstituted, which often increases activity youtube.com. However, disubstitution typically results in a loss of activity youtube.com. Furthermore, attaching heterocyclic rings to the N1 nitrogen can enhance potency and adjust the compound's pKa to an optimal range (6.6 to 7.4), which improves bacterial cell membrane penetration and therapeutic efficacy youtube.com.

Studies on sulfonamides containing a piperidine moiety have shown that substitutions on the sulfonamide nitrogen can modulate enzyme inhibitory potential. For example, a series of sulfonamides synthesized from 4-(piperidin-1-yl)aniline showed that N-ethyl substitution on the sulfonamide nitrogen diminished their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting the unsubstituted molecules were better suited for these targets researchgate.net.

The length of alkyl chains attached to the piperidine-sulfonamide scaffold can also influence antibacterial activity. Research has indicated that saturated alkyl chains of medium length (C8 to C12) often provide optimal antibacterial effects due to their high lipophilicity and affinity for cellular membranes nih.gov.

| Scaffold | Structural Variation | Effect on In Vitro Activity | Target/Assay |

|---|---|---|---|

| 2-(Benzimidazol-2-yl)quinoxaline | Replacement of N-methylpiperazine with piperidine | Significant decrease in activity | Antitumor (Cytotoxicity) |

| 2-(Benzimidazol-2-yl)quinoxaline | Replacement of N-methylpiperazine with morpholine | Complete loss of activity | Antitumor (Cytotoxicity) |

| 4-Azaindole-2-piperidine | Replacement of piperidine with morpholine | Loss of activity (but improved metabolic stability) | Anti-trypanosomal |

| General Sulfonamide | N1-disubstitution | Loss of activity | Antibacterial |

| 4-(Piperidin-1-yl)aniline Sulfonamide | N-ethyl substitution on sulfonamide | Reduced enzyme inhibition | AChE, BChE, Lipoxygenase |

Elucidating Key Pharmacophoric Features and Binding Motifs of the this compound Scaffold

A pharmacophore model describes the essential structural features of a molecule required for biological activity frontiersin.orgnih.gov. For the this compound scaffold, the key pharmacophoric elements are the piperidine ring, the morpholine ring, and the central sulfonamide linker.

Piperidine Ring : This saturated heterocycle is a ubiquitous structural feature in numerous pharmaceuticals researchgate.net. Its conformational flexibility allows it to adopt optimal geometries to fit into binding pockets of various biological targets researchgate.net. It can serve as a scaffold to correctly orient other functional groups and can engage in hydrophobic and van der Waals interactions.

Morpholine Ring : The morpholine moiety is also a privileged pharmacophore in drug discovery nih.gov. The presence of the oxygen atom introduces polarity and can act as a hydrogen bond acceptor. Its inclusion in a molecule can modulate physicochemical properties such as solubility and metabolic stability nih.gov. In some instances, it is preferred over piperidine for improving pharmacokinetics pharmjournal.ruresearchgate.net.

Sulfonamide Group : The sulfonamide functional group is a cornerstone of medicinal chemistry, known for being chemically stable and well-tolerated researchgate.net. It is a key hydrogen-bonding element, with the sulfonyl oxygens acting as strong hydrogen bond acceptors and the N-H group (if unsubstituted) acting as a hydrogen bond donor. This group is crucial for anchoring the molecule to the active site of target enzymes, such as dihydropteroate synthase (DHPS) in bacteria or various protein kinases nih.gov. Molecular docking studies of sulfonamide derivatives have confirmed their ability to fit tightly into the binding sites of protein receptors through these interactions nih.gov.

The spatial arrangement of these three components is critical. The piperidine ring acts as a central scaffold, with the sulfonylmorpholine substituent at the 3-position dictating the vector and reach of potential interactions with a biological target. Molecular docking studies on related sulfonamide inhibitors have shown that binding is often driven by a combination of hydrogen bonds and π-π stacking interactions nih.gov. The piperidine and morpholine rings provide the framework for hydrophobic interactions, while the sulfonamide group establishes key hydrogen bonds.

Rational Design Principles for Optimized this compound Derivatives

Rational drug design utilizes knowledge of a biological target and SAR to create new, more effective medications wikipedia.org. Based on the SAR of related analogues, several principles can guide the optimization of the this compound scaffold.

Strategic Selection of Heterocycles : The choice between piperidine, morpholine, or other heterocycles like piperazine is a critical design decision. As SAR studies have shown, this choice can dramatically alter potency and selectivity nih.gov. While piperidine may be essential for potency at one target, morpholine might be preferred for another or to improve pharmacokinetic properties pharmjournal.ruresearchgate.net. A common strategy is the conformational restriction of flexible ligands, which can enhance potency and improve selectivity by minimizing the entropic loss upon binding to a target.

Substitution on the Piperidine/Morpholine Rings : Introducing substituents onto either the piperidine or morpholine rings can be used to probe for additional binding interactions, enhance selectivity, or block sites of metabolism. For example, adding lipophilic groups could enhance binding through hydrophobic interactions, a key factor identified in QSAR studies of some piperidine sulfonamide inhibitors nih.gov.

Modification of the Sulfonamide Linker : The sulfonamide nitrogen (N1) is a key point for modification. As established, mono-substitution is generally favorable for activity, while di-substitution is detrimental youtube.com. Attaching various small heterocyclic rings to the N1 position is a proven strategy to fine-tune the electronic properties and pKa of the molecule, thereby optimizing its ability to cross biological membranes and interact with the target youtube.com.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel derivatives of the this compound scaffold with optimized potency, selectivity, and pharmacokinetic profiles for a desired biological target.

Computational and Theoretical Chemistry Studies on 4 Piperidine 3 Sulfonyl Morpholine

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, which dictates the molecule's reactivity and physical properties.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization tool that illustrates the charge distribution of a molecule. It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For a molecule like 4-(piperidine-3-sulfonyl)morpholine, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl and morpholine (B109124) groups, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the nitrogen atoms or the sulfonyl group, while the LUMO would be distributed across the molecule. The specific energies and distributions would require dedicated quantum chemical calculations.

Table 1: General Parameters from FMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability malayajournal.org |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying all possible stable arrangements of a molecule's atoms (conformers) and determining their relative energies. For a flexible molecule like this compound, which contains two heterocyclic rings, multiple chair, boat, and twist conformations could exist. osti.gov Energy minimization calculations are performed to find the most stable, lowest-energy conformer, which is often the most populated and biologically relevant form. osti.gov

Molecular Dynamics Simulations and Ligand-Protein Docking with Identified Targets

While specific biological targets for this compound are not identified in the literature, these computational techniques are used to study how a ligand might interact with a protein target.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. rsc.org This technique helps in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com A successful docking study can reveal the binding mode of the ligand and highlight key amino acid residues involved in the interaction. rsc.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. rsc.org By simulating the movements of the ligand, protein, and surrounding solvent molecules (like water), MD can assess the stability of the docked pose and observe conformational changes that may occur upon binding. mdpi.com These simulations are crucial for verifying the stability of predicted binding modes and understanding the flexibility of both the ligand and the protein in a more realistic, dynamic environment.

Predicting the binding affinity (how strongly a ligand binds to its target) is a primary goal of computational drug design.

MMPBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area method is a popular technique for estimating the free energy of binding from MD simulation snapshots. It offers a balance between computational speed and accuracy. nih.govfrontiersin.org

FEP: Free Energy Perturbation is a more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., a ligand in solution versus in the protein binding site) by simulating a non-physical pathway between them.

These methods provide quantitative predictions of binding affinity, which can be used to rank potential drug candidates and guide further optimization. nih.gov

Table 2: Comparison of Binding Affinity Prediction Methods

| Method | Principle | Computational Cost | Accuracy |

| Docking Score | Empirical scoring functions to estimate binding pose and affinity | Low | Low to Medium |

| MMPBSA | End-state method calculating free energy from MD snapshots | Medium | Medium |

| FEP | Alchemical transformation to calculate relative binding free energies | High | High |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Such models are pivotal in predicting the activity of new, unsynthesized molecules, prioritizing synthetic efforts, and providing insights into the mechanism of action. nih.gov For derivatives of this compound, QSAR and cheminformatics approaches can be leveraged to explore their therapeutic potential.

Development of Predictive QSAR Models for In Vitro Biological Activities

The development of a predictive QSAR model is a systematic process that involves the careful selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the application of a statistical method to build the model, and rigorous validation. nih.gov Due to the absence of specific QSAR studies on this compound, we can look at research on related heterocyclic compounds to understand how such models are constructed.

For instance, QSAR models have been successfully developed for a series of piperidine (B6355638) derivatives acting as CCR5 antagonists. In one study, various linear and non-linear models were generated, with an Artificial Neural Network (ANN) model showing superior predictive ability. nih.gov Another study on the toxicity of piperidine derivatives against Aedes aegypti utilized both ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches, resulting in robust models with high determination coefficients. nih.gov Similarly, QSAR investigations on sulfonamide derivatives as antidiabetic agents have demonstrated high correlation coefficients (R²) and cross-validated R² (Q²) values, indicating the reliability of the developed models. medwinpublishers.com

These examples highlight the diverse methodologies available for developing predictive QSAR models. For a hypothetical series of this compound derivatives, a typical workflow would involve:

Data Set Selection: A curated set of derivatives with experimentally determined in vitro biological activity (e.g., IC₅₀ values for a specific enzyme or receptor) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including 2D and 3D descriptors, would be calculated for each molecule. These can encompass constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Model Building: Various statistical methods could be employed, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govnih.gov

Feature Selection: Techniques like genetic algorithms may be used to select the most relevant descriptors that contribute significantly to the biological activity. nih.gov

The following table summarizes the types of descriptors and modeling techniques used in studies of related compound classes, which could be applied to this compound derivatives.

| Compound Class | Biological Activity | Modeling Technique(s) | Key Descriptor Types | Reference |

| Piperidine Derivatives | CCR5 Antagonism | MLR, PLS, ANN | Topological, Structural, Physicochemical, Spatial, Electronic | nih.gov |

| Piperidine Derivatives | Toxicity vs. Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | 2D Topological | nih.gov |

| Furan-pyrazole piperidine derivatives | Akt1 inhibitory activity | GA-MLR | 3D and 2D autocorrelation | nih.gov |

| Sulfonamide Derivatives | Antidiabetic Activity | MLR | Topological | medwinpublishers.com |

Applicability Domain and Statistical Validation of Developed Models

A crucial aspect of QSAR modeling is to define its Applicability Domain (AD) . The AD is the chemical space of the training set, and the model's predictions are considered reliable only for new compounds that fall within this domain. mdpi.comnih.gov This prevents the extrapolation of the model to chemical structures that are too dissimilar from those used to build it, thus ensuring the reliability of the predictions. basicmedicalkey.com The AD can be defined using various methods, including descriptor ranges, leverage values, and distance-based approaches. mdpi.comresearchgate.net

Statistical validation is equally critical to ensure the robustness and predictive power of a QSAR model. nih.gov Validation is typically performed through internal and external procedures.

Internal Validation: This assesses the stability and robustness of the model using the training set data. A common technique is leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) is indicative of a robust model. researchgate.net

External Validation: This evaluates the predictive capacity of the model on an external test set of compounds that were not used in the model development. The predictive R² (R²pred) is a key metric here, and a value > 0.6 is generally considered acceptable. mdpi.com

The table below presents key statistical parameters used for the validation of QSAR models, with typical acceptable values, as seen in studies of related heterocyclic compounds.

| Statistical Parameter | Description | Typical Acceptable Value | Reference |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | nih.gov |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (robustness). | > 0.5 | researchgate.net |

| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of new compounds. | > 0.6 | mdpi.com |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and experimental values. | Low value desired | nih.gov |

| F-statistic | Indicates the statistical significance of the regression model. | High value desired | nih.gov |

Exploration of 4 Piperidine 3 Sulfonyl Morpholine in Chemical Biology and Pre Clinical Drug Discovery Research

4-(Piperidine-3-sulfonyl)morpholine as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study and modulation of their biological functions in complex systems. researchgate.net The this compound scaffold, possessing key structural features and a chemically tractable handle, is a candidate for development into such a tool.

Design and Synthesis of Tagged Probes Based on the this compound Scaffold (e.g., clickable probes)

A functional chemical probe typically contains three key elements: a ligand for target recognition, a reporter group for detection, and a reactive group for covalent linkage. nih.govfrontiersin.org The design of a probe based on this compound would leverage the core structure as the ligand, assuming it has some affinity for an unknown biological target. The most straightforward site for modification is the secondary amine within the piperidine (B6355638) ring. This amine serves as a versatile chemical handle for attaching a reporter or a bioorthogonal tag.

A common strategy is to create "clickable" probes, which contain a small, inert functional group that can undergo a highly specific reaction (a "click" reaction) in a biological environment. nih.gov For the this compound scaffold, a terminal alkyne group could be installed by reacting the piperidine nitrogen with an alkyne-bearing molecule, such as propargyl bromide or an alkyne-containing activated carboxylic acid. nih.gov The synthesis of such alkyne-tagged piperidines is a well-established method in organic chemistry. nih.govlibretexts.org

The resulting alkyne-tagged probe would be structurally similar to the parent compound, minimizing perturbation of its biological activity. This probe can then be used in live cells or cell lysates, and the alkyne handle can be selectively reacted with an azide-containing reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

Application in Target Validation and Deconvolution Studies

Once a tagged probe is synthesized, it becomes a powerful tool for target deconvolution—the process of identifying the specific molecular targets of a bioactive compound. researchgate.net If this compound were identified as a hit in a phenotypic screen, an alkyne-tagged version could be deployed in a chemoproteomics experiment.

The general workflow involves treating a biological sample (e.g., cell lysate) with the alkyne-tagged probe. After an incubation period to allow for binding to target proteins, a biotin-azide tag is "clicked" onto the probe-protein complex. These complexes can then be enriched and isolated from the thousands of other proteins in the lysate using streptavidin-coated beads. The captured proteins are subsequently eluted, digested, and identified using liquid chromatography-mass spectrometry (LC-MS/MS). This affinity-based protein profiling (ABPP) approach can reveal the direct protein interactors of the parent compound, thereby validating its biological targets and elucidating the pathways it modulates. nih.govresearchgate.net

Lead Optimization Strategies Employing the this compound Scaffold

In drug discovery, a "lead" compound is a molecule that shows promising activity but requires further modification to become a viable drug candidate. Lead optimization involves iteratively synthesizing and testing analogues to improve potency, selectivity, and drug-like properties. researchgate.net The this compound scaffold offers multiple avenues for such optimization.

Scaffold Hopping and Bioisosteric Replacement Based on this compound

Scaffold hopping and bioisosteric replacement are key strategies to modify a lead compound to enhance its properties or to create novel intellectual property. nih.gov Bioisosterism involves substituting one functional group with another that retains similar biological activity. tandfonline.com

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Sulfonyl Group: The sulfonamide linkage is a common pharmacophore, but it can be replaced by other groups to modulate properties. Potential bioisosteres include amides, which would alter hydrogen bonding capacity, or more novel groups like sulfoximines and sulfonimidamides, which offer different three-dimensional geometries and physicochemical characteristics. acs.orgnih.gov

Morpholine (B109124) Ring: The oxygen atom in the morpholine ring is a hydrogen bond acceptor. Replacing it with sulfur (to form a thiomorpholine (B91149) derivative) would increase lipophilicity. acs.org Alternatively, replacing it with a substituted nitrogen (creating a piperazine (B1678402) ring) would introduce a new site for substitution and significantly alter the basicity and interaction profile of the molecule. nih.govnih.gov Studies have shown that such morpholine-to-piperidine or -piperazine swaps can have a profound impact on biological activity. acs.org

Piperidine Ring: The piperidine ring itself can be replaced by other saturated heterocycles like pyrrolidine (B122466) or azepane to alter ring strain and the orientation of substituents. More advanced "stretched" analogues, such as 3-((hetera)cyclobutyl)azetidines, could also be used to explore new chemical space while mimicking the parent heterocycle's function. researchgate.net

Scaffold hopping is a more drastic change, where the entire core architecture is replaced with a structurally different one that maintains the spatial arrangement of key pharmacophoric features.

Multi-parameter Optimization for Improved Drug-like Properties (excluding ADME in vivo and safety)

Multi-parameter optimization aims to simultaneously refine several properties of a lead compound. For the this compound scaffold, chemists could explore substitutions on both the piperidine and morpholine rings to enhance target affinity and selectivity. For instance, adding small alkyl or halogen groups could probe for new hydrophobic interactions within the target's binding pocket, while adding hydroxyl or amino groups could establish new hydrogen bonds. Such strategies have been successfully applied to optimize other piperidine-containing compounds. nih.govacs.org

Key drug-like properties that can be tuned include physicochemical parameters like lipophilicity (LogP) and topological polar surface area (TPSA), which influence solubility and cell permeability. The table below illustrates how hypothetical modifications to the parent scaffold could influence these calculated properties.

| Compound Name | Modification | Predicted XlogP | Predicted TPSA (Ų) |

|---|---|---|---|

| This compound | Parent Scaffold | -0.7 | 58.9 |

| 4-((1-Methylpiperidin-3-yl)sulfonyl)morpholine | N-methylation of piperidine | -0.2 | 58.9 |

| 4-((4-Hydroxypiperidin-3-yl)sulfonyl)morpholine | Hydroxylation of piperidine | -1.4 | 79.1 |

| 4-(Piperidine-3-carbonyl)morpholine | Sulfonyl to Amide bioisostere | -0.1 | 49.6 |

| 4-(Piperidine-3-sulfonyl)thiomorpholine | Morpholine O to S bioisostere | 0.1 | 58.9 |

Data for the parent compound is based on PubChem predictions uni.lu; data for analogues are hypothetical estimations to illustrate trends.

Patent Landscape and Intellectual Property Considerations Related to this compound and its Analogues

A search for patents specifically claiming the this compound molecule (CAS 591780-31-3) does not yield significant results, suggesting it is primarily treated as a commercially available building block for chemical synthesis. However, the broader patent landscape for morpholine and piperidine derivatives is vast and highly active, underscoring the perceived value of these scaffolds in drug discovery. pharmjournal.rugoogleapis.comjustia.com

Should a research program identify a novel biological activity for a compound based on the this compound scaffold, new intellectual property would be generated. Patents would be filed to protect novel analogues of the compound. These patents typically feature a "Markush" structure, which is a generic chemical formula that defines the core scaffold and lists a wide range of possible chemical groups at various substitution points (R-groups).

For example, a patent might claim a genus of compounds where the piperidine or morpholine rings are substituted with different functional groups. The claims would also cover the use of these compounds for the treatment of a specific disease, supported by biological data. Patents covering the synthesis of related building blocks, such as 4-morpholino piperidine, also exist, highlighting that novel and efficient synthetic routes can be a source of valuable intellectual property. google.com The extensive patenting of morpholine and piperazine derivatives for a wide range of therapeutic indications, from CNS disorders to cancer, demonstrates the strategic importance of securing IP for compounds containing these privileged heterocyclic motifs. nih.govgoogle.com

Analysis of Existing Patents Claiming Sulfonyl-Morpholine and Piperidine Scaffolds

The patent landscape for compounds incorporating both piperidine and morpholine rings reveals a broad interest in their application across various therapeutic areas. While patents specifically claiming this compound are not readily identifiable, a wider analysis of patents for structurally related sulfonyl-piperidine and sulfonyl-morpholine derivatives provides valuable insights into the novelty and inventive steps required for patentability.

A significant number of patents focus on the derivatization of the piperidine nitrogen. These modifications often aim to modulate the physicochemical properties and biological activity of the resulting compounds. For instance, the substitution on the piperidine ring is a common strategy to enhance target binding and pharmacokinetic profiles. researchgate.net The sulfonyl group, in many patented compounds, serves as a key linker connecting the piperidine or morpholine moiety to another pharmacophoric element. This linker is often crucial for establishing the correct geometry for interaction with a biological target.

The therapeutic areas dominated by patents for these scaffolds are diverse and include oncology, metabolic disorders, and neurology. In oncology, for example, piperidine and morpholine derivatives have been investigated as inhibitors of various kinases, which are critical regulators of cell proliferation and survival. nih.govgoogle.com Patents in this space often claim a genus of compounds defined by a core scaffold, with variations at specific positions allowing for a broad scope of protection.

The following table provides a representative overview of patent applications and granted patents for compounds containing piperidine and morpholine moieties, highlighting the diversity of their applications.

| Patent/Application Number | General Structure/Scaffold | Therapeutic Area/Application | Key Features |

| US 4,202,894 A | Piperidines, morpholines, etc. | Fungicidal compositions | Describes heterocyclic compounds with fungicidal properties. researchgate.net |

| WO 2013/185084 A1 | Pyrimidinyl tyrosine kinase inhibitors | Autoimmune disorders, inflammatory disorders, cancers | Compounds inhibiting Tec family kinases, particularly Btk. google.com |

| US 8,835,443 B2 | Pyrimidine compound | Antitumor agent | Compounds for treating diseases caused by undesirable cell proliferation. |

It is evident from the existing patent literature that the combination of piperidine and morpholine rings within a single molecule is a well-explored strategy in drug discovery. researchgate.netpharmjournal.ru The novelty of new chemical entities in this class often resides in the specific substitution patterns, the nature of the linking groups, and their application to new biological targets or disease indications.

Strategic Patenting of Novel Compositions of Matter and Research Uses

The strategic patenting of novel compositions of matter, such as derivatives of this compound, requires a multifaceted approach. Beyond the fundamental novelty of the chemical structure, the patent application must demonstrate non-obviousness and utility.

Composition of Matter Claims:

The primary goal is to secure broad claims on the novel chemical entity and its closely related analogs. For a compound like this compound, this would involve claims to the core structure and variations at the piperidine nitrogen and potentially on the morpholine ring. The non-obviousness of the invention could be argued based on unexpected biological activity, improved pharmacokinetic properties, or a superior safety profile compared to existing compounds.

For instance, if a novel derivative demonstrates potent and selective inhibition of a particular kinase implicated in a specific cancer, this would constitute a strong argument for non-obviousness. The synthesis of such compounds and their in vitro biological data are crucial components of the patent application.

Research Use Claims:

In addition to composition of matter claims, strategic patenting should also encompass the research uses of the novel compounds. This can include claims directed to methods of using the compound as a tool for studying a particular biological pathway or as a standard for identifying other bioactive molecules.

For example, a patent could claim a method of inhibiting a specific enzyme by contacting the enzyme with this compound or its derivatives. Such claims can provide an additional layer of intellectual property protection, even if the primary composition of matter claims are challenged.

The following table illustrates potential strategic patenting avenues for novel piperidine-sulfonyl-morpholine derivatives, based on the analysis of patents for similar scaffolds.

| Patenting Strategy | Description | Example from Related Fields |

| Broad Genus Claims | Claiming a core scaffold with variable substituents to cover a wide range of potential drug candidates. | Patents for kinase inhibitors often define a broad chemical space around a central heterocyclic core. nih.gov |

| Markush Claims | A claim that defines a chemical species by a group of alternative members. | Used to claim a group of related compounds with similar activity. |

| Method of Use Claims | Claiming the use of the compound to treat a specific disease or to modulate a particular biological target. | A patent claiming the use of a compound for treating autoimmune disorders by inhibiting Btk. google.com |

| Pharmaceutical Composition Claims | Claiming a formulation containing the active compound along with pharmaceutically acceptable excipients. | Standard practice in pharmaceutical patents. |

The successful patenting of new chemical entities in the piperidine and morpholine class hinges on a clear demonstration of their unique and valuable properties in a preclinical setting. pharmjournal.ru This includes detailed experimental data on their synthesis, characterization, and biological activity. As the field of drug discovery becomes increasingly competitive, a robust and multi-layered patenting strategy is essential for protecting innovation and facilitating the translation of promising research compounds into clinical candidates.

Advanced Analytical Techniques and Spectroscopic Research on 4 Piperidine 3 Sulfonyl Morpholine in Academic Contexts

Chromatographic Method Development for High-Purity Isolation and Characterization of 4-(Piperidine-3-sulfonyl)morpholine and Derivatives.

Chromatography is indispensable for the separation and purification of this compound from reaction mixtures and for the quantification of its purity. The development of robust chromatographic methods is the first step in ensuring the quality and reliability of subsequent research.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the analysis of this compound. UPLC, which utilizes columns with smaller particle sizes (<2 μm), offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. mdpi.com

Given that the this compound structure lacks a significant ultraviolet (UV) chromophore, standard UV detection may provide low sensitivity. Therefore, alternative detection methods are often necessary. A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) are highly suitable for such compounds. For quantitative analysis of a similar compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore, a reversed-phase HPLC method with CAD detection was successfully developed. researchgate.netepa.gov This approach often requires an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to improve the retention of the polar analyte on a C18 column. researchgate.netepa.gov

A hypothetical UPLC method for the purity assessment of this compound could be developed using a sub-2-µm C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column to handle the compound's polarity.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | Waters ACQUITY UPLC or similar | Capable of handling high backpressures from sub-2µm columns. |

| Column | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Provides excellent retention for polar compounds in reversed-phase mode. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode mass spectrometry detection and controls pH. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the main compound and potential impurities. |

| Flow Rate | 0.5 mL/min | Optimal for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Detector | UPLC-MS/MS (e.g., Q-TOF) or CAD | Provides mass confirmation and high sensitivity for non-chromophoric compounds. researchgate.netepa.govfao.org |

| Injection Vol. | 2 µL | Standard volume for UPLC. |

Chiral Separation Techniques for Enantiomers of this compound.

The piperidine (B6355638) ring in this compound contains a chiral center at the C3 position. As enantiomers of a chiral drug can have different pharmacological activities and metabolic profiles, their separation and characterization are critical. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis and reduced solvent consumption. selvita.comsphinxsai.com

SFC, using supercritical CO2 as the primary mobile phase with a small amount of an alcohol co-solvent (modifier), is highly effective for separating enantiomers on chiral stationary phases (CSPs). selvita.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds, including those with piperidine moieties. sphinxsai.comamericanpharmaceuticalreview.com

Table 2: Potential Chiral SFC Method for Enantiomeric Separation

| Parameter | Condition | Rationale |

| Instrument | SFC system with UV and/or MS detection | Standard for modern chiral analysis. |

| Column | Chiralpak IC or Chiralcel OD-H (150 x 4.6 mm, 3 µm) | Immobilized polysaccharide-based CSPs known for broad applicability in separating enantiomers. sphinxsai.comresearchgate.net |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) | A common mobile phase composition for chiral SFC. |

| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |

| Backpressure | 150 bar | Maintains the CO2 in a supercritical state. researchgate.net |

| Column Temp. | 35 °C | Standard temperature for chiral separations. |

| Detector | UV at 220 nm and/or Mass Spectrometer (ESI+) | UV for general detection and MS for confirmation of mass. researchgate.net |

Mass Spectrometry Applications in Mechanistic Research and In Vitro Biotransformation Studies of this compound.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for studying the fate of a compound in biological systems.

Identification of In Vitro Metabolites and Degradation Products.

Understanding the metabolic fate of this compound is crucial. In vitro studies using liver microsomes or hepatocytes can predict its in vivo biotransformation. The structure suggests several potential sites for metabolic modification. The piperidine and morpholine (B109124) rings are susceptible to common metabolic reactions. nih.govfrontiersin.orgpharmjournal.ru

Common metabolic pathways for such heterocyclic compounds include:

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the piperidine or morpholine ring.

N-Oxidation: Oxidation of the nitrogen atoms in the piperidine or morpholine rings.

Ring Opening: Cleavage of the C-N bonds in the heterocyclic rings can occur, leading to linear metabolites. Studies on the degradation of piperidine by Mycobacterium aurum have shown ring cleavage leading to intermediates like 5-aminovaleric acid and glutaric acid. nih.gov

Dehydrogenation: Formation of a double bond in one of the rings.

LC-MS/MS analysis in full scan and product ion scan modes allows for the detection of these metabolites by their characteristic mass shifts from the parent drug. The fragmentation patterns of sulfonamides under mass spectrometry conditions have been studied, often showing a characteristic loss of the SO2 group (64 Da). nih.govnih.gov

Table 3: Predicted In Vitro Metabolites of this compound (Parent MW = 234.32)

| Metabolite | Mass Shift | Predicted m/z [M+H]⁺ | Potential Metabolic Reaction |

| Parent | +0 | 235.12 | - |

| M1 | +16 | 251.12 | Monohydroxylation (on piperidine or morpholine ring) |

| M2 | +16 | 251.12 | N-Oxide formation (on piperidine or morpholine nitrogen) |

| M3 | +32 | 267.11 | Dihydroxylation or Hydroxylation + N-Oxidation |

| M4 | +18 | 253.13 | Piperidine or Morpholine Ring Opening (C-N cleavage + H₂O) |

| M5 | -2 | 233.11 | Dehydrogenation (formation of a double bond) |

Advanced Spectroscopic Methods for In-Depth Structural Insight (Beyond Basic Identification).

While 1D NMR (¹H and ¹³C) provides basic structural confirmation, advanced spectroscopic methods are required for unambiguous assignment and detailed conformational analysis.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is crucial for elucidating the complex structure of this compound. ipb.ptyoutube.comnih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, helping to map out the spin systems within the piperidine and morpholine rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule, for instance, linking the piperidine ring protons to the sulfonyl-bearing carbon and linking the morpholine ring protons to the sulfonyl group via the nitrogen atom. oxinst.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the molecule's 3D conformation and stereochemistry.

For absolute structural confirmation, particularly of the solid-state conformation and the absolute stereochemistry of the chiral center, single-crystal X-ray crystallography is the definitive technique. nih.govopenaccessjournals.comnih.gov It provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. mdpi.com

Table 4: Application of Advanced Spectroscopic Methods

| Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H scalar couplings (through 2-3 bonds) | Confirms proton connectivity within the piperidine and morpholine rings. youtube.com |

| HSQC | ¹H-¹³C direct correlations (one bond) | Assigns each carbon atom to its attached proton(s). oxinst.com |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Connects the piperidine, sulfonyl, and morpholine moieties to confirm the overall structure. oxinst.com |

| NOESY | ¹H-¹H spatial proximity (through space) | Determines the relative stereochemistry and preferred conformation of the rings. |

| X-ray Crystallography | Absolute 3D molecular structure in the solid state | Provides definitive proof of structure, including bond lengths, angles, and absolute configuration of the chiral center. openaccessjournals.comnih.gov |

X-ray Crystallography of Co-crystals with Biological Targets for Ligand-Binding Mode Analysis

A thorough search of academic and crystallographic databases reveals a notable absence of published studies on the X-ray crystallography of this compound co-crystallized with any biological targets. While the broader class of piperidine and morpholine derivatives has been investigated for various therapeutic applications, and X-ray crystallography is a common technique for elucidating ligand-protein interactions, specific data for this compound is not available.

Consequently, there are no publicly available data tables detailing crystallographic parameters such as crystal system, space group, unit cell dimensions, or detailed analyses of the intermolecular interactions between this compound and a biological receptor. Such studies would be invaluable for understanding its potential mechanism of action and for structure-based drug design.

Solid-State NMR Spectroscopy for Polymorphism and Solid-State Interactions

Similarly, there is a lack of published academic research employing solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to investigate the polymorphic forms and solid-state interactions of this compound. Solid-state NMR is a powerful technique for characterizing the different crystalline forms (polymorphs) of a compound and for providing insight into the non-covalent interactions within its crystal lattice. researchgate.net The study of polymorphism is critical in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility and stability.

As no specific ssNMR studies have been reported for this compound, there are no data tables of chemical shifts or other spectroscopic parameters that would define its solid-state behavior. Research in this area would be necessary to fully characterize the solid-state properties of this compound.

Future Directions and Emerging Research Avenues for 4 Piperidine 3 Sulfonyl Morpholine

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 4-(Piperidine-3-sulfonyl)morpholine Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmdpi.com These computational tools offer the potential to dramatically accelerate the design and optimization of derivatives of this compound.

Predictive Modeling for ADMET Properties: A significant hurdle in drug development is ensuring a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Machine learning models can be trained on large datasets to predict the ADMET properties of virtual compounds. nih.gov This would allow researchers to prioritize the synthesis of this compound derivatives with a higher likelihood of success in preclinical and clinical development, saving considerable time and resources.

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Design | Algorithms create novel molecular structures with desired properties. | Rapidly generate diverse libraries of derivatives with optimized activity and selectivity. |

| Predictive ADMET | Models forecast the pharmacokinetic and toxicity profiles of compounds. | Prioritize the synthesis of derivatives with better drug-like properties. |

| Retrosynthesis Planning | AI suggests optimal and novel synthetic routes for target molecules. | Accelerate the synthesis of complex derivatives and reduce development costs. |

| SAR Analysis | Machine learning identifies key structural features for biological activity. | Guide the rational design of more potent and specific analogues. |

Potential as a Component in Novel Therapeutic Modalities Beyond Traditional Small Molecules

The inherent structural features of this compound, particularly the piperidine (B6355638) and morpholine (B109124) moieties, make it an attractive building block for innovative therapeutic platforms that go beyond conventional small molecule drugs. pharmjournal.runih.gov

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govnih.gov The piperidine scaffold is a common component in the linker of PROTACs, contributing to their rigidity and solubility. rsc.orgresearchgate.net The this compound core could be functionalized to serve as a novel linker or as a scaffold to attach to a protein of interest (POI) ligand or an E3 ligase binder. This could lead to the development of highly specific and potent protein degraders for various diseases.

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. mdpi.combroadpharm.com The antibody directs the ADC to cancer cells, where the payload is released to induce cell death. mdpi.com The morpholine ring is a known pharmacophore in many anticancer agents. nih.govnih.gov Derivatives of this compound could be developed as novel payloads for ADCs, or the entire molecule could be part of a linker system that ensures stable conjugation and controlled release of the cytotoxic agent.

Table 2: Potential Roles of this compound in Advanced Therapeutic Modalities

| Therapeutic Modality | Potential Role of this compound | Rationale |

| PROTACs | Component of the linker or scaffold. | The piperidine moiety can impart favorable properties like rigidity and solubility to the linker. rsc.orgresearchgate.net |

| ADCs | Novel cytotoxic payload or part of the linker. | The morpholine scaffold is present in known anticancer agents, suggesting potential for cytotoxic activity. nih.govnih.gov |

Collaborative Research Paradigms and Open Science Initiatives in the Study of Complex Chemical Entities

The exploration of a novel chemical entity like this compound can be significantly enhanced through collaborative and open research models. nih.govnih.gov

Open Science Platforms: Sharing data and research findings on open science platforms can accelerate the pace of discovery. nih.gov By making synthetic protocols, biological data, and computational models for this compound and its derivatives publicly available, researchers from around the world can contribute to its development, avoiding duplication of effort and fostering innovation.

Public-Private Partnerships: Collaborations between academic institutions, research foundations, and pharmaceutical companies can provide the necessary resources and expertise to advance the study of this compound. nih.gov Such partnerships can bridge the gap between basic research and clinical development, facilitating the translation of promising findings into new therapies. The Structural Genomics Consortium is an example of a successful open public-private partnership. nih.gov

Crowdsourcing and Global Research Networks: Engaging a wider scientific community through crowdsourcing initiatives and global research networks, such as the DNDi's Open Synthesis Network, can bring diverse perspectives and skills to bear on the challenges of developing new drugs based on the this compound scaffold. acs.orggavi.org These collaborations can be particularly valuable for tackling neglected diseases where commercial incentives may be lacking.

The future of research on this compound is intertwined with the evolution of drug discovery itself. By embracing cutting-edge technologies like AI and novel therapeutic modalities like PROTACs and ADCs, and by fostering a culture of collaboration and open science, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

常见问题

Q. What are the established synthetic routes for 4-(Piperidine-3-sulfonyl)morpholine, and how can reaction conditions be optimized?

The synthesis of morpholine-piperidine hybrids typically involves multi-step reactions. For this compound, analogous methods include:

- Stepwise functionalization : Reacting morpholine with piperidin-3-sulfonyl chloride derivatives under basic conditions (e.g., using triethylamine in dichloromethane) .

- Coupling strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aromatic substituents, as seen in related sulfonamide-morpholine hybrids .

- Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent polarity, catalyst loading). For example, DMF as a solvent enhances nucleophilicity in sulfonylation reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR spectroscopy : 1H/13C NMR with DEPT and 2D experiments (COSY, HSQC) resolves complex splitting patterns in the morpholine and piperidine rings .

- Vibrational spectroscopy : Raman and IR identify sulfonyl (S=O) stretching modes (~1150–1350 cm⁻¹) and pressure-induced conformational changes (e.g., C-H···O interactions under high-pressure conditions) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though challenges arise from flexible piperidine-morpholine conformers .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays : Target kinases (e.g., PI3K) or neurotransmitter receptors (e.g., serotonin/norepinephrine transporters) based on structural analogs showing neuropharmacological activity .

- Antimicrobial profiling : Use microdilution assays against Gram-positive/negative bacteria, referencing morpholine derivatives with MIC values <10 µM .

- Solubility testing : Assess hydrochloride salt formation to improve bioavailability, as demonstrated for similar piperidine-morpholine hybrids .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for derivatives be resolved?

Discrepancies often arise from:

- Purity variability : Validate compound purity via HPLC (>95%) and LC-MS, as impurities in sulfonamide synthesis can skew activity .

- Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize false positives .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish neuroactivity screens) .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use pressure-dependent Raman data (e.g., C-H stretching modes at ~2980–3145 cm⁻¹) to model conformational flexibility under physiological conditions .

- MD simulations : Simulate sulfonyl group interactions with hydrophobic binding pockets (e.g., kinase ATP sites) over 100-ns trajectories .

- QSAR models : Train on morpholine-sulfonamide datasets to predict ADMET properties and off-target risks .

Q. How should experimental design address synthetic yield optimization?

- Parameter screening : Use fractional factorial designs to prioritize temperature (50–80°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) .

- By-product minimization : Implement inline FTIR monitoring to detect sulfonic acid intermediates and adjust stoichiometry .

- Scale-up protocols : Transition batch reactions to continuous flow systems for improved heat/mass transfer, as validated for related triazole-morpholine compounds .

Q. What challenges arise in characterizing polymorphic forms, and how are they mitigated?

- Polymorph detection : Use synchrotron XRD and DSC to identify transitions (e.g., enantiotropic vs. monotropic) .

- Stability under stress : Expose crystals to 40–80°C/75% RH for 1 week to assess hygroscopicity, a common issue with sulfonamides .

- Spectroscopic mapping : Combine Raman crystallography and solid-state NMR to differentiate hydrogen-bonding networks in polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。